molecular formula C8H16N2 B3359793 Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine CAS No. 87614-65-1

Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine

Cat. No.: B3359793
CAS No.: 87614-65-1
M. Wt: 140.23 g/mol
InChI Key: PXYNCQRQUOOTSQ-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine is a heterocyclic compound with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol . It is characterized by its unique structure, which includes a fused pyrrole and diazepine ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

The mechanism of action of Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind effectively to various molecular biotargets, influencing their activity and leading to the observed biological effects . detailed studies on the exact molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine can be compared with other similar compounds, such as pyrrolo[1,2-x][1,4]diazepines and their (het)arene-annulated analogs . These compounds share a similar core structure but differ in their specific substituents and functional groups, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific ring fusion and the resulting biological properties .

List of Similar Compounds:

Properties

IUPAC Name

2,3,4,5,7,8,9,9a-octahydro-1H-pyrrolo[1,2-d][1,4]diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-8-3-4-9-5-7-10(8)6-1/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYNCQRQUOOTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCNCCN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40516812
Record name Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87614-65-1
Record name Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine
Reactant of Route 2
Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine
Reactant of Route 3
Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine
Reactant of Route 4
Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine
Reactant of Route 5
Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine
Reactant of Route 6
Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine

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